molecular formula C10H15N5O2 B12191359 2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol

2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol

Cat. No.: B12191359
M. Wt: 237.26 g/mol
InChI Key: GXRPABFCNAOLLN-UHFFFAOYSA-N
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Description

2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol typically involves the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

2-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C10H15N5O2/c1-15-10-8(6-14-15)9(12-7-13-10)11-2-4-17-5-3-16/h6-7,16H,2-5H2,1H3,(H,11,12,13)

InChI Key

GXRPABFCNAOLLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCOCCO

Origin of Product

United States

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